molecular formula C12H22ClNO3 B13051761 Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hcl

Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hcl

Cat. No.: B13051761
M. Wt: 263.76 g/mol
InChI Key: FLHUZUBZQSEMJV-UHFFFAOYSA-N
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Description

Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate hydrochloride is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds, such as this one, are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . This compound has shown potential in various scientific research applications, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate hydrochloride can be achieved through several synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This method also enables the introduction of various substituents at specific positions of the spiro ring. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include Grubbs catalyst for olefin metathesis and other specific reagents for introducing substituents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antituberculosis agent by inhibiting the MmpL3 protein of Mycobacterium tuberculosis . Additionally, it has shown promise as an agonist of the free fatty acid receptor FFA1 and as an inhibitor of soluble epoxide hydrolase . Its unique structural features make it a valuable scaffold for designing new drugs with diverse biological activities.

Mechanism of Action

The mechanism of action of Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. For example, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria. The compound’s interaction with other molecular targets, such as the free fatty acid receptor FFA1 and soluble epoxide hydrolase, involves similar mechanisms of inhibition or activation.

Comparison with Similar Compounds

Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate hydrochloride can be compared with other spirocyclic compounds, such as 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane . These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of flexibility and limited degrees of freedom in the spirocyclic scaffold makes Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate hydrochloride a valuable compound for drug design and development.

Biological Activity

Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H22ClNO3
  • Molecular Weight : 263.76 g/mol
  • IUPAC Name : Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hydrochloride
  • CAS Number : 93413-56-0

The compound features a spirocyclic structure characterized by an oxazolidine ring fused to a spirodecane system, which contributes to its biological properties.

Synthesis

The synthesis of methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hydrochloride typically involves multi-step organic reactions. Key steps may include:

  • Formation of the spirocyclic structure.
  • Introduction of the oxazolidine moiety.
  • Acetylation to form the final ester product.

These reactions are often facilitated in organic solvents such as dichloromethane, utilizing catalysts like palladium on carbon for improved yields .

Research indicates that methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hydrochloride interacts with specific biological targets, including enzymes and receptors, modulating their activity and potentially leading to therapeutic effects. Current studies are focused on identifying these molecular targets and understanding the underlying mechanisms of action .

Case Studies and Findings

Several studies have reported on the biological activities of this compound:

  • Antimicrobial Activity : Preliminary research suggests that methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hydrochloride exhibits activity against various bacterial strains, including those resistant to conventional antibiotics .
    • Example Study : A study demonstrated that the compound showed an IC50 value of approximately 1.5 µM against intracellular pathogens in macrophage-like cell lines .
  • Cytotoxicity Assessment : In vitro evaluations have indicated that this compound is not cytotoxic to HepG2 cells (human liver cancer cells), suggesting a favorable safety profile for further development .
  • Comparison with Analogous Compounds : The compound has been compared with other spirocyclic compounds, revealing unique biological profiles that may enhance its therapeutic potential .
    Compound NameMolecular FormulaUnique Features
    Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-YL)acetate hydrochlorideC12H21ClNO3Similar structure but differs by one carbon atom
    Methyl 2-(3-Azaspiro[5.5]undecan-9-YL)acetate hydrochlorideC12H22ClNO3Different nitrogen positioning affecting activity

Future Directions

Ongoing research aims to elucidate the full spectrum of biological activities associated with methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hydrochloride, particularly its interactions at the molecular level and potential applications in treating infectious diseases and other conditions.

Properties

Molecular Formula

C12H22ClNO3

Molecular Weight

263.76 g/mol

IUPAC Name

methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate;hydrochloride

InChI

InChI=1S/C12H21NO3.ClH/c1-15-11(14)8-10-2-3-12(16-9-10)4-6-13-7-5-12;/h10,13H,2-9H2,1H3;1H

InChI Key

FLHUZUBZQSEMJV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCC2(CCNCC2)OC1.Cl

Origin of Product

United States

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